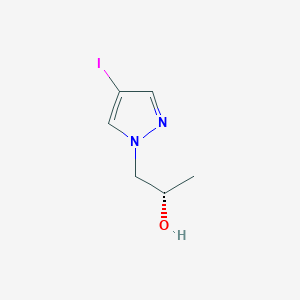
(S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol is a chiral compound that contains a pyrazole ring substituted with an iodine atom and a hydroxyl group on a propanol chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.
Chiral synthesis: The chiral center is introduced by reacting the iodinated pyrazole with a chiral epoxide or a chiral auxiliary.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or H2/Pd (Hydrogen gas with palladium catalyst) can be used.
Substitution: Nucleophiles like NH3 (Ammonia) or RSH (Thiols) can be used under suitable conditions.
Major Products
Oxidation: Formation of 1-(4-Iodo-1H-pyrazol-1-yl)propan-2-one.
Reduction: Formation of 1-(4-Hydro-1H-pyrazol-1-yl)propan-2-ol.
Substitution: Formation of 1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol or 1-(4-Mercapto-1H-pyrazol-1-yl)propan-2-ol.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The iodine atom and the hydroxyl group may play crucial roles in binding to the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol
- (S)-1-(4-Chloro-1H-pyrazol-1-yl)propan-2-ol
- (S)-1-(4-Fluoro-1H-pyrazol-1-yl)propan-2-ol
Uniqueness
(S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher electronegativity of iodine may result in different binding affinities and reaction mechanisms.
Propriétés
Formule moléculaire |
C6H9IN2O |
|---|---|
Poids moléculaire |
252.05 g/mol |
Nom IUPAC |
(2S)-1-(4-iodopyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H9IN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4-5,10H,3H2,1H3/t5-/m0/s1 |
Clé InChI |
ZUCOZYNVQHJTPN-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](CN1C=C(C=N1)I)O |
SMILES canonique |
CC(CN1C=C(C=N1)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


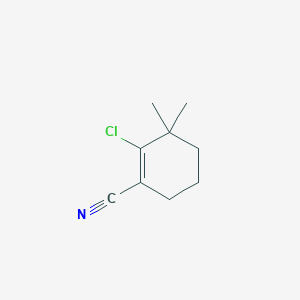
![Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13025573.png)
![(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13025589.png)
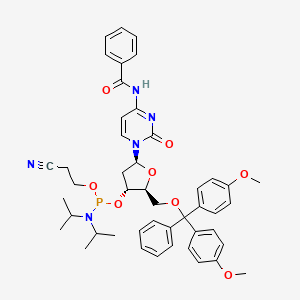
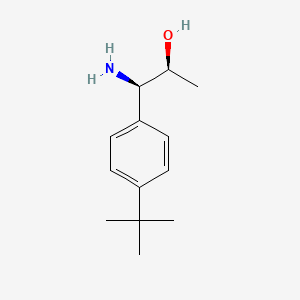
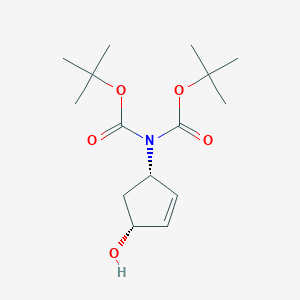

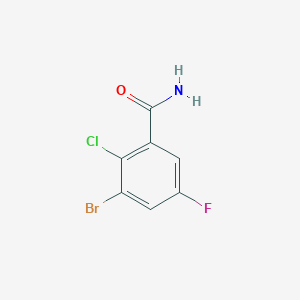

![B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid](/img/structure/B13025640.png)
![tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13025654.png)

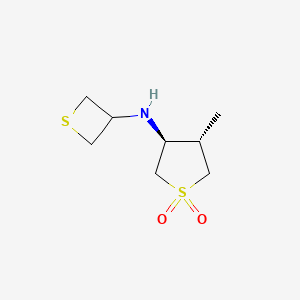
![2-{Pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine](/img/structure/B13025666.png)
